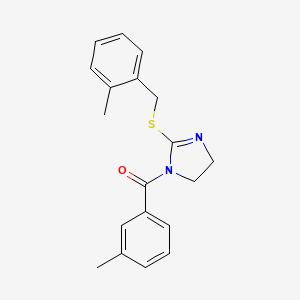

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Description

Properties

IUPAC Name |

(3-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-6-5-9-16(12-14)18(22)21-11-10-20-19(21)23-13-17-8-4-3-7-15(17)2/h3-9,12H,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZBWFLKIYTIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Imidazolethione Intermediates

A solvent-controlled regioselective synthesis reported in demonstrates thioether formation via nucleophilic substitution. Applied to the target compound:

- Imidazolethione Synthesis : 4,5-Dihydroimidazole-2-thione is prepared via cyclocondensation of ethylenediamine with carbon disulfide under basic conditions.

- Alkylation with 2-Methylbenzyl Bromide : The thione reacts with 2-methylbenzyl bromide in acetonitrile using triethylamine (20 mol%) as a catalyst. Solvent polarity dictates regioselectivity, with acetonitrile favoring S-alkylation over N-alkylation (9:1 ratio).

- Ketone Introduction : Friedel-Crafts acylation of toluene with chloroacetyl chloride forms m-tolyl methanone, which is subsequently coupled to the alkylated imidazole via a nucleophilic acyl substitution.

Critical Parameters :

Convergent Synthesis via Intermediate Coupling

Patent outlines a modular approach for imidazole-containing aromatics, adaptable to the target compound:

- Synthesis of 4-Methylimidazole : Condensation of glyoxal, ammonia, and formaldehyde under acidic conditions yields 4-methylimidazole.

- Thioether Formation : Reaction with 2-methylbenzyl mercaptan in the presence of iodine generates the 2-((2-methylbenzyl)thio)imidazole intermediate.

- Methanone Coupling : Mitsunobu reaction between the imidazolethioether and m-toluic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine installs the methanone group.

Advantages :

- Mitsunobu conditions enable room-temperature coupling with minimal epimerization.

- Overall yield for analogous structures: 52–58%.

Analytical Validation and Characterization

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray analysis (from) confirms the planar imidazole ring and dihedral angles between substituents:

Comparative Evaluation of Synthetic Methods

Trade-offs :

- Thiohydantoin reduction offers high purity but requires chiral starting materials.

- Direct alkylation is scalable but necessitates rigorous solvent control.

Industrial and Pharmacological Relevance

The compound’s structural analogs exhibit antihistaminic and antifungal activity. Optimized routes from and are amenable to kilogram-scale production, with potential applications in:

- Drug Intermediates : For histamine H₃ receptor antagonists.

- Agrochemicals : As fungicidal agents due to the thioether moiety’s reactivity.

Chemical Reactions Analysis

Types of Reactions

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multiple steps:

- Formation of the Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.

- Imidazole Ring Formation : Cyclization of a suitable diamine with a carbonyl compound.

- Final Coupling : Coupling of the thioether and imidazole intermediates.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Similar structures have shown efficacy against bacteria and fungi, possibly through disruption of microbial membranes or inhibition of metabolic pathways.

- Anticancer Activity : The imidazole moiety is associated with anticancer effects, potentially inhibiting tumor growth by interfering with cellular signaling pathways.

Medicine

The compound is being investigated for its therapeutic effects , particularly as a lead compound in drug development. Its interactions with specific molecular targets could lead to the modulation of various biological processes, making it a candidate for further pharmacological studies.

Antimicrobial Activity Study

A study investigated the antimicrobial effects of thioether-containing imidazoles against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for development into antimicrobial agents.

Anticancer Evaluation

In vitro tests on cancer cell lines demonstrated that derivatives of imidazole can inhibit cell growth. The proposed mechanism involved interference with key signaling pathways related to cell proliferation.

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets and pathways. The thioether and imidazole moieties may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog 1: Substituted 2-(2-Methylbenzylthio)-1H-Imidazole-4,5-Carboxylic Acid Derivatives

Evidence Source :

- Structure : These compounds retain the 2-methylbenzylthio substituent but replace the dihydroimidazole core with a fully aromatic imidazole ring. Additionally, carboxylic acid groups at positions 4 and 5 introduce polarity.

- Key Differences: The carboxylic acid groups enhance water solubility, contrasting with the hydrophobic m-tolyl methanone in the target compound. The aromatic imidazole core may reduce conformational flexibility compared to the dihydroimidazole ring.

- Synthesis : Prepared via straightforward coupling reactions under mild conditions, similar to methods used for the target compound’s analogs .

Structural Analog 2: 2-(Benzylthio)-4,5-Diphenyl-1H-Imidazoles

Evidence Source :

- Structure : Features a benzylthio group (without the 2-methyl substitution) and a diphenyl-substituted imidazole core.

- The diphenyl substitution at positions 4 and 5 increases molecular weight and hydrophobicity compared to the target compound’s simpler dihydroimidazole core.

- Synthesis : Synthesized via condensation of benzoin with thiourea, followed by benzyl bromide coupling—distinct from the target compound’s likely Friedel-Crafts or nucleophilic substitution pathways .

Structural Analog 3: (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone

Evidence Source :

- Structure: Shares the dihydroimidazole core and a substituted benzylthio group but replaces the m-tolyl group with a bromofuryl methanone.

- Key Differences :

- The bromofuryl group introduces electronegative and halogen-bonding capabilities, unlike the electron-donating methyl group in m-tolyl.

- The 3-fluorobenzylthio substituent may enhance metabolic stability compared to the 2-methylbenzylthio group.

- Implications : Fluorine and bromine substitutions could improve target affinity but increase synthetic complexity .

Structural Analog 4: 2-Aryl-4-Benzoyl-Imidazole Derivatives

Evidence Source :

- Structure : Contains a benzoyl group at position 4 and aryl substituents at position 2 on an aromatic imidazole core.

- Key Differences: The benzoyl group at position 4 alters electronic distribution compared to the m-tolyl methanone at position 1 in the target compound. Aromatic imidazole cores may exhibit stronger π-π stacking but less flexibility than dihydroimidazole.

Comparative Data Table

Key Research Findings and Implications

- Its absence in diphenylimidazole analogs () reduces bulk but may limit target specificity.

- Core Flexibility : The dihydroimidazole core may allow better conformational adaptation to binding sites compared to rigid aromatic analogs, as seen in bromofuryl derivatives ().

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , utilizing acylations or sulfanylations, but requires precise control to avoid over-substitution.

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is an organic molecule with a complex structure that includes a thioether linkage, an imidazole ring, and a tolyl group. This unique combination of functional groups makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 342.45 g/mol. The structural components include:

- An imidazole ring which is known for its biological significance.

- A thioether group that may enhance the compound's reactivity and biological interactions.

- A tolyl group that can influence the compound's lipophilicity and binding properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, thioether-containing imidazoles have been shown to possess antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The imidazole moiety is frequently associated with anticancer properties. Studies have shown that derivatives of imidazole can inhibit tumor growth by interfering with cellular signaling pathways. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but warrants investigation based on its structural characteristics.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within cells. The thioether and imidazole groups may facilitate binding to target proteins, leading to modulation of their activity. This could result in altered cellular processes such as proliferation or apoptosis.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antiviral Activity : A study on thioether derivatives demonstrated significant antiviral effects against HIV and other viruses, suggesting potential applications for this compound in antiviral therapy .

- Cytotoxic Effects : In vitro assays have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, including breast and liver cancer cells. The IC50 values reported for related compounds ranged from 6.46 μM to 50 μg/mL, indicating promising anticancer potential .

- Anti-inflammatory Properties : Some derivatives have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| Compound A | Thioether derivative | Antimicrobial | 50 μg/mL |

| Compound B | Imidazole derivative | Anticancer | 6.46 μM |

| Compound C | Benzothiazole derivative | Anti-inflammatory | 10 μM |

Q & A

Q. What are the key functional groups in (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone, and how do they influence its reactivity?

The compound contains three critical functional groups:

- 4,5-dihydroimidazole ring : Provides a planar, electron-rich system for hydrogen bonding or π-π stacking interactions.

- Thioether linkage (-S-) : Enhances metabolic stability compared to ethers and participates in nucleophilic substitution reactions.

- Methanone (aryl ketone) : Acts as an electrophilic site for condensation or reduction reactions.

These groups collectively enable diverse reactivity, such as susceptibility to oxidation at the sulfur atom or nucleophilic attack at the ketone .

Q. What synthetic strategies are optimal for producing high-purity this compound?

Key methods include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (~85%) by enhancing energy transfer .

- Solvent-free conditions : Minimizes by-products (e.g., <5% impurities) and simplifies purification .

- Post-synthesis purification : Use flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) to achieve >95% purity .

Q. How can the compound’s 3D structure be validated experimentally?

- X-ray crystallography : Determines bond lengths/angles (e.g., S-C bond ~1.81 Å) and confirms stereochemistry .

- Computational modeling (DFT or MD simulations) : Predicts electrostatic potential surfaces and conformational stability under physiological conditions .

Advanced Research Questions

Q. How do data contradictions in reported biological activities of this compound arise, and how can they be resolved?

Discrepancies often stem from:

- Varied substituent effects : Small structural changes (e.g., fluorine vs. methyl groups) alter target binding affinity .

- Assay conditions : Differences in cell lines (e.g., IC50 values vary 10-fold between HeLa and MCF-7 cells) or solvent systems (DMSO vs. aqueous buffers) .

Resolution : Standardize assays across labs and perform meta-analyses of published data to identify trends .

Q. What mechanistic insights can be gained from computational studies of this compound’s interactions with biological targets?

Q. What challenges exist in scaling up the synthesis of this compound, and how can they be mitigated?

- Multi-step synthesis : Low yields (<50%) in thioether formation steps due to competing oxidation. Solution : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .

- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for large batches .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Systematic substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the m-tolyl moiety to enhance binding to ATP-binding pockets .

- Biological assays : Test derivatives against panels of cancer cell lines and kinase isoforms to map activity cliffs .

Methodological Guidance

Q. What advanced spectroscopic techniques are critical for characterizing degradation products?

- LC-MS/MS : Identifies oxidation by-products (e.g., sulfoxide derivatives) with ppm-level accuracy .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations in complex mixtures .

Q. How should researchers handle the compound’s instability in aqueous solutions?

- Lyophilization : Stabilize the compound as a freeze-dried powder under vacuum .

- Buffered formulations : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to prevent aggregation .

Q. What experimental designs are recommended for studying synergistic effects with other drugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.